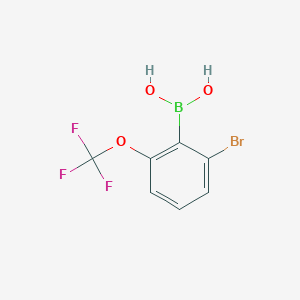
(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid
Descripción general
Descripción
“(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1451393-18-2 . It has a molecular weight of 284.83 . The IUPAC name for this compound is 2-bromo-6-(trifluoromethoxy)phenylboronic acid . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Molecular Structure Analysis
The InChI code for “(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid” is 1S/C7H5BBrF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H . This code provides a specific string of characters that represents the molecular structure of the compound .
Chemical Reactions Analysis
Boronic acids, such as “(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid”, are often used as building blocks and synthetic intermediates . They have been reported to be involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid” include a molecular weight of 284.83 . The compound is typically stored at temperatures between 2-8°C . The introduction of the -OCF3 group influences the acidity of the compound .
Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been studied for its antibacterial activity . It has been tested against Escherichia coli and Bacillus cereus . The compound’s antibacterial potency was evaluated in vitro .
Preparation of Imidazo Derivatives
The compound is used as a reactant for the preparation of imidazo derivatives . These derivatives are known as orally active phosphodiesterase 10A inhibitors .
Suzuki-Miyaura Cross-Coupling Reactions
It is also used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro Derivatives
The compound is used in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro derivatives . These derivatives act as transient receptor potential melastatin 8 antagonists .
Synthesis of Biologically Active Molecules
Synthesis of Multisubstituted Purines
The compound is used in the synthesis of multisubstituted purines . These purines are used as P2X7 antagonists in the treatment of pain .
Synthesis of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives
It is used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These derivatives act as aldosterone synthase inhibitors .
Synthesis of Fluorohydroquinolineethanol
Lastly, the compound is used in the synthesis of fluorohydroquinolineethanol . This compound acts as a CETP inhibitor .
Safety and Hazards
Direcciones Futuras
The future directions of research on “(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . The introduction of boronic acid groups to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Mecanismo De Acción
Target of Action
The primary target of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in the body, and its ability to cross biological membranes.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid. For instance, the compound is generally environmentally benign . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Propiedades
IUPAC Name |
[2-bromo-6-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGWXPRGFVBJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



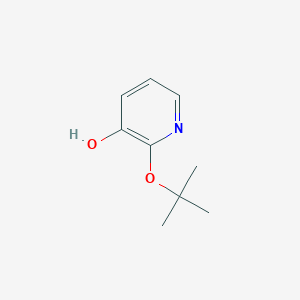
![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)

![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)
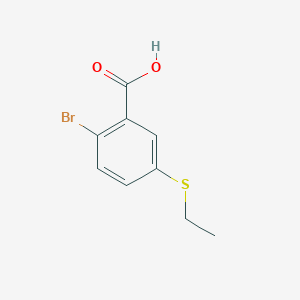
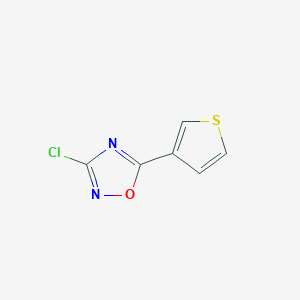
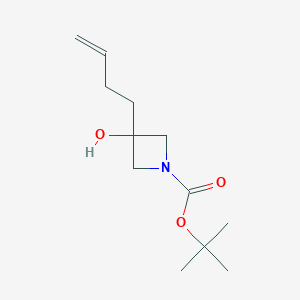
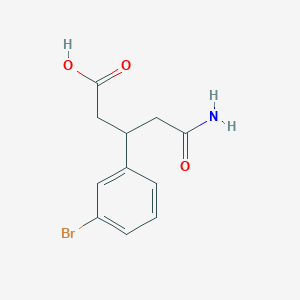
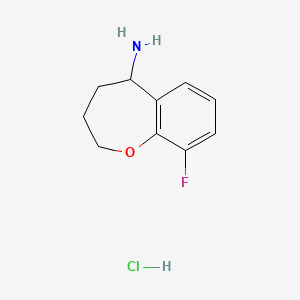
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)



